molecular formula C7H10N2O4S B154808 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine CAS No. 113583-35-0

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

Cat. No. B154808
M. Wt: 218.23 g/mol
InChI Key: ITDVJJVNAASTRS-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a chemical compound that has garnered attention due to its utility as an intermediate in the synthesis of various biologically active compounds, including plant growth regulators, pesticides, and fungicides. The compound features a pyrimidine core, a heterocyclic aromatic organic structure, which is substituted with methoxy groups at the 4 and 6 positions and a methylsulfonyl group at the 2 position.

Synthesis Analysis

The synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has been achieved through various methods. A three-step synthesis process starting from acetylacetone and thiourea yields the compound with an overall yield of 75% . Another method involves cyclization, methylation, chlorination, methoxylation, and oxidation, starting from thiourea and diethyl malonate, resulting in a total yield of 58.1% and a purity of 98.6% . A more environmentally friendly synthesis uses chloromethane as a methylating agent, which simplifies the process to two steps and avoids the use of highly toxic and corrosive reagents . Additionally, a mild synthesis approach using oxone for oxidation has been reported, yielding 61.23% .

Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine-related compounds has been studied through crystallography. For instance, the related compound 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride exhibits a planar structure with intermolecular hydrogen bonds forming a two-dimensional network . In another study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) .

Chemical Reactions Analysis

The reactivity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its derivatives often involves hydrogen bonding interactions. For example, in the crystal structures of related compounds, hydrogen bonds form supramolecular motifs that are crucial for the stability of the crystal lattice . These interactions are significant in understanding the compound's behavior in various chemical environments and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine are characterized by spectroscopic methods such as IR and NMR, which confirm the structure of the intermediates and the target product . The compound's solubility, melting point, and stability under different conditions are essential for its application in the synthesis of other chemicals. The use of green chemistry principles in the synthesis of this compound, such as avoiding toxic reagents and optimizing reaction conditions, is also a significant aspect of its chemical property analysis .

Scientific Research Applications

  • Use in Green Chemistry : A mild synthesis process for DMSP has been developed, demonstrating its potential in green chemistry. The synthesis involves cyclization, methylation, and oxidation, with a focus on safety and effectiveness (S. Hongbin, 2011).

  • Enhanced Synthesis Methods : Recent research has focused on developing more economical and environmentally friendly synthesis methods for DMSP, using chloromethane as a methylating agent. This approach offers a safer alternative to traditional methods that use highly toxic chemicals (Jing Guan et al., 2020).

  • Application in Protein Analysis : DMSP has been utilized as a stable-isotope labeling reagent in proteomics for quantitative analysis of proteins. This application in biochemistry underscores its utility in sensitive and rapid mass spectrometry analysis (Jing Zhang et al., 2007).

  • Anti-Inflammatory Activity : Research on DMSP derivatives has shown significant anti-inflammatory activity, which can be compared with standard drugs. This indicates the pharmaceutical potential of DMSP and its derivatives in medical research (T. Venu et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may be used in the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine . It may also be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .

properties

IUPAC Name

4,6-dimethoxy-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDVJJVNAASTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356944
Record name 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

CAS RN

113583-35-0
Record name 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113583-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 143.6 grams (0.772 mole) of 4,6-dimethoxy-2-methylthiopyrimidine in 460 mL of tetrahydrofuran was cooled to 10°-15° C., and a cloudy solution of 525.0 grams (0.849 mole) of 80% monoperoxyphthalio acid, magnesium salt hexahydrate in 600 mL of methanol was added at a rate to maintain the reaction mixture temperature below 15° C. Upon completion of the addition, which required one hour, the reaction mixture was cooled, and 500 mL of aqueous 1M sodium sulfite solution was added dropwise to destroy excess peroxides present in the reaction mixture. Upon completion of addition, the reaction mixture was stirred for 15 minutes and then was concentrated under reduced pressure to a residue. The residue was stirred in 2500 mL of ethyl acetate and 1500 mL of water. The layers were separated, and the aqueous layer was extracted with 450 mL of ethyl acetate. The ethyl acetate layers were combined and washed with one 500 mL portion of water, two 350 mL portions of aqueous 20% potassium carbonate, two 350 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to yield 123.3 grams of 4,6-dimethoxy-2-methylsulfonylpyrimidine; m.p. 126°-127.5° C. The reaction was repeated several times.
Quantity
143.6 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
HK Fun, CS Yeap, S Rai, AM Isloor… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C7H10N2O4S, comprises of two independent molecules (A and B) which differ in the orientation of the methylsulfonyl group [C—S—C—N = …
Number of citations: 23 scripts.iucr.org
J Guan, H Hu, B Wang, X Xu, L Zhang… - Journal of the Chinese …, 2021 - Taylor & Francis
4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP) is an important chemical intermediate which has been widely used in the synthesis of plant growth regulators, pesticides, and …
Number of citations: 0 www.tandfonline.com
HY Wang, X Zhang, R Qian, YL Guo… - … in Mass Spectrometry …, 2006 - Wiley Online Library
Tandem mass spectrometry provides extensive structural information for organic molecules, but can also act as an important tool for mechanistic studies in gas-phase organic chemistry. …
AS Kalogirou, PA Koutentis - Molbank, 2019 - mdpi.com
4,6-Dichloro-2-(methylthio)pyrimidine (7) was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (15) and 4,6-dimethoxy-2-(methylthio)pyrimidine (14). Chlorination of the latter …
Number of citations: 3 www.mdpi.com
SJ Koo, SC Ahn, JS Lim, SH Chae, JS Kim… - Pesticide …, 1997 - Wiley Online Library
Herbicidal characteristics of the experimental compound LGC‐40863 (ISO proposed common name: pyribenzoxim) were investigated in greenhouse and field. In the greenhouse, LGC‐…
Number of citations: 50 onlinelibrary.wiley.com
ZB Chen, J Wu, PZ Zhang, DD Wu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C27H24ClN3O6, a probable new herbicide, was synthesized by the reaction of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and methyl 4-[2-chloro-4-(2-…
Number of citations: 4 scripts.iucr.org
J Zhang, L Zhang, Y Zhou… - Journal of mass …, 2007 - Wiley Online Library
As an extension of our previous work, a novel pyrimidine‐based stable‐isotope labeling reagent, [d 0 ]‐/[d 6 ]‐4,6‐dimethoxy‐2‐(methylsulfonyl)pyrimidine (DMMSP), was developed for …
Y Gao, J Zhang, L Zhang, Y Guo - Chinese Journal of …, 2010 - Wiley Online Library
Based on a 4,6‐dimethoxy‐2‐(methylsulfonyl)pyrimidine (DMMSP) labeling reagent, a sensitive method to determine acidic catecholamine metabolites homovanillic acid (HVA), …
Number of citations: 13 onlinelibrary.wiley.com
C Jin, H He - Phosphorus, Sulfur, and Silicon and the Related …, 2011 - Taylor & Francis
A series of dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxy-pyrimidin-2-yloxy) benzoate derivatives was designed and synthesized. All new compounds were identified by elemental …
Number of citations: 18 www.tandfonline.com
王昊阳, 张祥, 钱荣, 郭寅龙, 吕龙 - 2006
Number of citations: 0

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